2-(Chloromethyl)-4-nitro-1,3-benzoxazole chemical properties
2-(Chloromethyl)-4-nitro-1,3-benzoxazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Foreword: A Chemist's Perspective on a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and potential for diversification. 2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a compound that exemplifies these qualities. It is not merely a collection of atoms, but a carefully arranged scaffold featuring three distinct points of chemical interest: the stable aromatic benzoxazole core, a highly reactive electrophilic chloromethyl group, and an electron-withdrawing nitro group that can be chemically transformed.
This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of data to provide a deeper understanding of why this molecule behaves as it does and how its unique properties can be harnessed. We will explore its core reactivity, provide validated protocols for its key transformations, and discuss its strategic application in the synthesis of novel molecular entities.
Core Chemical and Physical Profile
A foundational understanding begins with the compound's basic properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting reaction kinetics.
| Property | Value | Source |
| Chemical Name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | [1] |
| Synonyms | 2-(Chloromethyl)-4-nitrobenzoxazole; 2-(Chloromethyl)-4-nitrobenzo[d]oxazole | [1] |
| CAS Number | 143708-26-3 | [1] |
| Molecular Formula | C₈H₅ClN₂O₃ | [1] |
| Molecular Weight | 212.59 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 98-100 °C | [1] |
| Boiling Point | 336.2 ± 22.0 °C (Predicted) | [1] |
| Density | 1.528 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -4.29 ± 0.30 (Predicted) | [1] |
Chemical Structure:
A Trifecta of Reactivity: Analyzing the Functional Groups
The utility of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole stems from the interplay of its three key functional regions. Understanding the individual contribution of each is paramount to exploiting this molecule's synthetic potential.
The Benzoxazole Core: A Stable Aromatic Foundation
The benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds.[2][3] Its aromaticity confers significant stability, making the core itself relatively unreactive under common synthetic conditions.[2] This stability is crucial, as it allows for selective chemical modifications at the more reactive peripheral groups without degradation of the central ring structure.
The Chloromethyl Group (-CH₂Cl): The Primary Reactive Site
The chloromethyl group at the 2-position is the molecule's primary electrophilic center. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to attack by nucleophiles. This functionality is the gateway to a vast array of derivatives.
Causality of Reactivity: This group functions as a potent alkylating agent, primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[4][5] The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The choice of a polar aprotic solvent (e.g., DMF, Acetonitrile) is often optimal as it solvates the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus maximizing its reactivity.
Caption: Workflow for nucleophilic substitution.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Chloromethyl)-4-nitro-1,3-benzoxazole (1.0 eq). Dissolve it in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.
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Expertise & Causality: Anhydrous conditions are critical to prevent hydrolysis of the chloromethyl group. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.
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-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension for 10 minutes.
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Expertise & Causality: K₂CO₃ is a mild, insoluble base that will neutralize the HCl formed in situ if any side reactions occur, and more importantly, will deprotonate the piperidinium salt that forms, regenerating the free amine nucleophile. Using a solid base simplifies purification.
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-
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add piperidine (1.2 eq) dropwise over 5 minutes.
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Expertise & Causality: A slight excess of the nucleophile ensures the reaction goes to completion. Addition at 0 °C helps to control any initial exotherm.
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-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Trustworthiness: TLC is a self-validating checkpoint. A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.
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-
Aqueous Work-up: Once complete, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.
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Expertise & Causality: This step removes the water-soluble DMF and inorganic salts.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol: Reduction of the Nitro Group
This protocol describes a common and reliable method for converting the nitro group to a primary amine.
Objective: To reduce the nitro group of a derivative (e.g., the product from 3.1) to an amine using tin(II) chloride.
Diagram of Workflow:
Caption: Workflow for nitro group reduction.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask, dissolve the 4-nitro-benzoxazole starting material (1.0 eq) in ethanol (EtOH).
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Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the solution.
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Expertise & Causality: SnCl₂ is a classic and effective reducing agent for aromatic nitro groups. A significant excess is used to ensure the reaction proceeds to completion.
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Heating and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. Monitor the reaction by TLC.
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Trustworthiness: The resulting amine will be significantly more polar than the starting nitro compound, showing a much lower Rf on the TLC plate.
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Work-up and Basification: Cool the reaction to room temperature and carefully pour it over crushed ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the solution is basic (pH > 8) and effervescence ceases.
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Expertise & Causality: Basification is crucial. It neutralizes the acidic reaction medium and precipitates tin salts as tin hydroxides, which can then be removed.
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Filtration and Extraction: The resulting mixture is often a thick emulsion. Filter the entire mixture through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired 4-amino-benzoxazole derivative, which is often pure enough for the next step.
Strategic Role in Drug Discovery
The true power of 2-(Chloromethyl)-4-nitro-1,3-benzoxazole lies in its capacity as a divergent scaffold. The two distinct reactive sites allow for a logical and efficient exploration of chemical space, which is the cornerstone of modern lead optimization in drug discovery.
Caption: Use as a scaffold for library synthesis.
This divergent approach allows for the rapid generation of hundreds of unique analogues from a single, readily accessible starting material. By first varying the nucleophile that displaces the chloride and then subsequently modifying the amine derived from the nitro group, researchers can systematically probe the structure-activity relationship (SAR) of a new chemical series.
Safety and Handling
Given its chemical structure, 2-(Chloromethyl)-4-nitro-1,3-benzoxazole must be handled with appropriate care. While specific toxicological data is limited, its properties as an alkylating agent and its relation to other hazardous nitroaromatics and chlorinated compounds warrant a cautious approach. [6][7]
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Hazard Class: Should be treated as harmful if swallowed, a skin irritant/corrosive, and a substance that can cause serious eye damage. [6][7]* Handling:
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Always use in a well-ventilated chemical fume hood.
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Avoid inhalation of dust or vapors.
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Avoid all contact with skin and eyes.
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Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (nitrile is a suitable choice).
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Wear chemical safety goggles or a face shield.
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Wear a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, and amines. [6]
References
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Bull, J. A., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. SciSpace. [Link]
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5-Chloro-2-(chloromethyl)-1,3-benzoxazole - Safety and Hazards. PubChem. [Link]
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Benzoxazole. Wikipedia. [Link]
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Wang, Y., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]
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Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]
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Nucleophilic Substitution Reactions (Summary). Chemistry LibreTexts. [Link]
Sources
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- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Chloro-2-(chloromethyl)-1,3-benzoxazole | 202396-52-9 [smolecule.com]
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